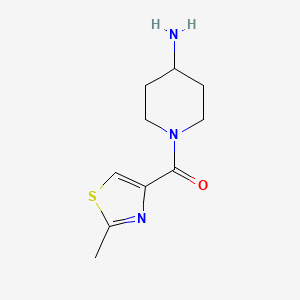

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanon

Übersicht

Beschreibung

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C10H15N3OS and its molecular weight is 225.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Der Piperidin-Rest ist ein häufiges Merkmal in vielen Arzneimitteln aufgrund seiner Vielseitigkeit und biologischen Aktivität. Das Vorhandensein sowohl des Aminopiperidin- als auch des Thiazolrings in dieser Verbindung deutet auf eine mögliche Verwendung bei der Entwicklung neuer Medikamente hin. Es könnte als Gerüst für die Entwicklung neuartiger Therapeutika dienen, die auf eine Reihe von Krankheiten abzielen, insbesondere auf solche, bei denen Piperidinderivate als wirksam bekannt sind, wie z. B. neurologische Erkrankungen und Diabetes .

Studien zur biologischen Aktivität

Piperidinderivate sind dafür bekannt, eine breite Palette biologischer Aktivitäten aufzuweisen. Diese Verbindung könnte in Studien verwendet werden, um ihre pharmakologischen Eigenschaften zu untersuchen, einschließlich ihres Potenzials als Inhibitor oder Aktivator bestimmter biologischer Pfade. Die Forschung könnte sich auf die Interaktion mit Enzymen, Rezeptoren und Ionenkanälen konzentrieren, um ihre Wirksamkeit und Spezifität zu bestimmen .

Chemische Synthese

In der synthetischen Chemie könnte diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden. Ihre reaktiven Stellen, insbesondere die Aminopiperidin- und Thiazolgruppen, machen sie zu einem wertvollen Vorläufer für den Aufbau diverser chemischer Strukturen durch verschiedene Reaktionen wie Cyclisierung, Alkylierung und Acylierung .

Materialwissenschaft

Die strukturellen Merkmale dieser Verbindung deuten auf potenzielle Anwendungen in der Materialwissenschaft hin. Beispielsweise könnte ihre Einarbeitung in Polymere oder Beschichtungen einzigartige Eigenschaften wie erhöhte thermische Stabilität oder verbesserte elektrische Leitfähigkeit verleihen. Die Forschung könnte ihre Verwendung bei der Herstellung neuer Materialien für Elektronik, Optik oder biokompatible Oberflächen untersuchen .

Analytische Chemie

In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in verschiedenen Assays und analytischen Techniken verwendet werden. Ihre besonderen chemischen Eigenschaften könnten sie für den Einsatz in der Chromatographie, Spektrometrie oder als pH-Indikator in verschiedenen experimentellen Umgebungen geeignet machen .

Landwirtschaftliche Chemie

Der Thiazolring ist ein häufiges Merkmal in vielen Agrochemikalien. Diese Verbindung könnte auf ihren potenziellen Einsatz in der Landwirtschaft untersucht werden, möglicherweise als Pestizid oder Herbizid. Studien könnten ihre Wirksamkeit, Wirkungsweise und Umweltverträglichkeit bei der Anwendung im Pflanzenschutz bewerten .

Nanotechnologie

Aufgrund ihrer molekularen Komplexität könnte diese Verbindung im Bereich der Nanotechnologie untersucht werden. Sie könnte verwendet werden, um nanoskalige Geräte zu fabrizieren oder als Baustein für nanostrukturierte Materialien mit spezifischen Funktionen, wie z. B. Medikamentenverabreichungssysteme oder Sensoren .

Umweltwissenschaften

Schließlich könnten die potenziellen Umweltanwendungen der Verbindung untersucht werden. Sie könnte bei der Entwicklung von Sensoren zum Nachweis von Schadstoffen oder bei Verfahren zur Entfernung gefährlicher Substanzen aus Wasser oder Boden verwendet werden .

Eigenschaften

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-8(11)3-5-13/h6,8H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVWDZHLSIOPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

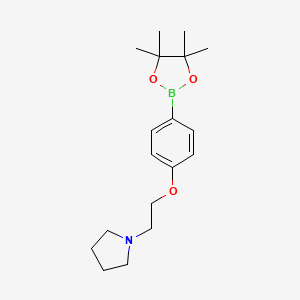

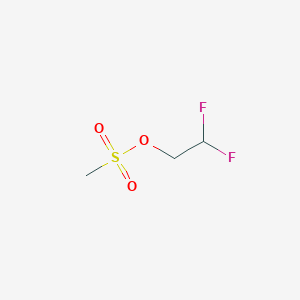

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

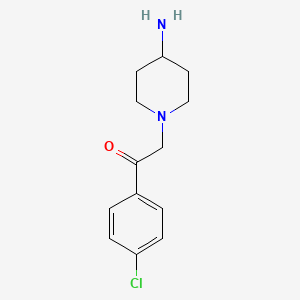

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)

![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1466420.png)